3-叔丁基苯甲腈

描述

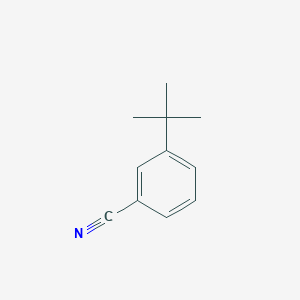

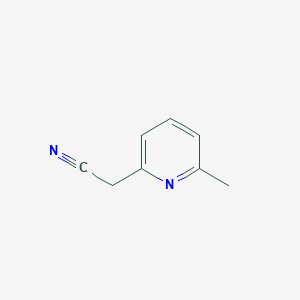

3-Tert-butylbenzonitrile is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.23 . It is a colorless to light-yellow liquid .

Molecular Structure Analysis

The molecular structure of 3-Tert-butylbenzonitrile consists of a benzene ring substituted with a tert-butyl group and a nitrile group . The InChI code for this compound is 1S/C11H13N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,1-3H3 .Physical And Chemical Properties Analysis

3-Tert-butylbenzonitrile is a colorless to light-yellow liquid . It has a molecular weight of 159.23 and is stored at room temperature .科学研究应用

合成应用

2-氨基苯甲腈的合成:该化合物已被用于一种新的合成路线,以利用叔丁基亚硝酸盐 (TBN) 介导的亚硝化反应从 2-芳基吲哚中生成 2-氨基苯甲腈。这种方法的显着特点在于使用了廉价的铁 (III) 催化剂,并且能够将反应扩大到克级。所得的 2-氨基苯甲腈通过分子内缩合反应充当苯并恶嗪酮合成的前体 (陈等人,2018 年)。

材料科学和化学应用

氟代苯叔丁基硝基自由基:该化合物与各种氟代苯甲腈相互作用,参与形成氟代苯叔丁基硝基自由基。这些硝基自由基已被用于创建 Cu(II)配合物,这些配合物表现出分子内铁磁交换相互作用,这是磁性材料开发中一个受关注的特性 (特列佳科夫等人,2019 年)。

光谱学和镧系元素络合

双臂杯[4]芳烃衍生物:杯[4]芳烃衍生物(包括叔丁基杯[4]芳烃席夫碱)的光谱行为已在与镧系硝酸盐络合的背景下进行了研究。这些配合物表现出独特的光谱行为,在化学传感和分子识别领域受到关注 (刘等人,2002 年)。

新型生物活性化合物合成

新型生物活性 1,2,4-恶二唑衍生物:该化合物已被用于合成新型生物活性 1,2,4-恶二唑衍生物。这些带有 N-苯基马来酰亚胺和 N-苯基琥珀酰亚胺部分的衍生物在体外对一组细胞系表现出显着的抗肿瘤活性,突出了它们在药理学和药物化学中的潜力 (马夫特伊等人,2013 年)。

安全和危害

The safety data sheet for 3-Tert-butylbenzonitrile indicates that it is harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

作用机制

Target of Action

It’s known that tert-butyl groups are crucial tools for the synthesis of highly chemo- and regioselective complex organic molecules and biopolymers .

Mode of Action

3-Tert-butylbenzonitrile may facilitate the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . This process involves the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers . The reaction can achieve a high isolated yield of up to 95%, and sacrificial triethylsilane accelerates the reaction .

Biochemical Pathways

The compound’s ability to facilitate the deprotection of tert-butyl groups suggests it may influence pathways involving these groups .

Pharmacokinetics

The compound’s molecular weight is 15923, which could potentially influence its bioavailability .

Result of Action

The compound’s ability to facilitate the deprotection of tert-butyl groups suggests it may have significant effects at the molecular level .

Action Environment

It’s known that environmental conditions can significantly influence the stability of terrestrial ecosystems , which could potentially apply to the action of chemical compounds like 3-Tert-butylbenzonitrile.

属性

IUPAC Name |

3-tert-butylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWBCSZHGGMJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942854 | |

| Record name | 3-tert-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-74-5 | |

| Record name | 3-Butylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)

![1-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B169778.png)

![[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-Cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B169780.png)